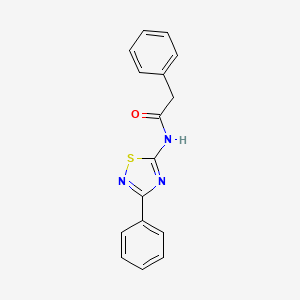

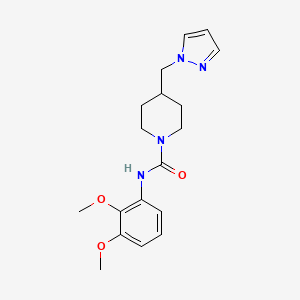

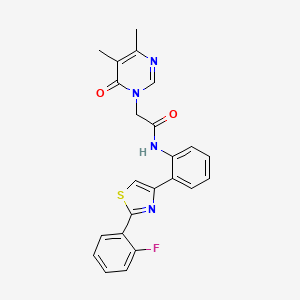

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide

Übersicht

Beschreibung

N-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide (N-BQC) is a novel compound with a wide range of potential applications in scientific research. N-BQC has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies in recent years.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Ischemia

Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been investigated for their neuroprotective properties, particularly in cerebral ischemia. NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrates protection against global ischemia, showcasing the therapeutic potential of quinoxaline derivatives in neurodegenerative diseases and stroke recovery (Sheardown et al., 1990).

Organic Synthesis and Catalysis

Quinoxaline derivatives have been utilized in organic synthesis, showcasing their versatility in chemical reactions. For example, copper-catalyzed C-3 benzylation of quinoxalin-2(1H)-ones with benzylsulfonyl hydrazides has been demonstrated, allowing for the synthesis of structurally diverse 3-benzylquinoxalin-2(1H)-ones (Xie et al., 2022). This highlights the role of quinoxaline derivatives in facilitating the development of novel organic compounds through efficient catalytic processes.

Drug Development and Biological Applications

Quinoxaline derivatives are prominent in drug development due to their significant biological activities. The quinoxalinone scaffold, in particular, has been identified as a privileged platform in drug development, with various bioactive quinoxalinone-based derivatives entering clinical trials. This underscores the synthetic versatility and pharmaceutical relevance of quinoxaline derivatives, spanning antimicrobial activities to chronic and metabolic disease treatments (Shi et al., 2017).

Antimicrobial Activity

Quinoxaline derivatives also exhibit antimicrobial properties. Studies on quinoxaline 1,4-dioxide and its derivatives have shown significant antimicrobial activity against bacterial and yeast strains, suggesting potential as new drugs for antimicrobial chemotherapy. This area of research is critical for developing new therapeutic agents in response to the increasing antibiotic resistance challenge (Vieira et al., 2014).

Eigenschaften

IUPAC Name |

N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBKRYKSICTGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327602 | |

| Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478064-19-6 | |

| Record name | N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2799034.png)

![N'-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2799036.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2799043.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)

![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)

![5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2799051.png)